molecular formula C17H26O2 B085919 Vetiveryl acetate CAS No. 117-98-6

Vetiveryl acetate

Cat. No. B085919
CAS RN: 117-98-6
M. Wt: 262.4 g/mol
InChI Key: UAVFEMBKDRODDE-UHFFFAOYSA-N
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Description

Vetiveryl Acetate is a common ingredient in the perfume industry, highly prized for its crisp vetiver note . It is a light yellow liquid with a dry, fresh, woody odor . It is prepared by esterification of the sesquiterpene alcohols isolated from vetiver oils .


Synthesis Analysis

Vetiveryl Acetate is prepared by esterification of the sesquiterpene alcohols isolated from vetiver oils . The process involves the conversion of the main vetiver alcohols into their corresponding acetates . The method uses a perchloric acid-phosphoric acid as a binary compound acid catalyst, optimizes reaction conditions, reduces production cost, and improves yield of the synthesis reaction .


Molecular Structure Analysis

The molecular formula of Vetiveryl Acetate is C17H26O2, and it has a molecular weight of 262.38 g/mole . It is characterized by its liquid state at room temperature and has a relatively high boiling point due to its molecular structure .


Chemical Reactions Analysis

Vetiveryl Acetate is not a single compound; its main component is khusimyl acetate . It gets quickly acetylated to vetiveryl acetate and is mainly employed in perfumery . The olfactory analysis of vetiver oil and vetiveryl acetate revealed a huge variety of odors in both products .


Physical And Chemical Properties Analysis

Vetiveryl Acetate is a light yellow liquid with a dry, fresh, woody odor . It is characterized by its liquid state at room temperature and has a relatively high boiling point due to its molecular structure .

Scientific Research Applications

  • Perfume Industry Applications :

    • Vetiveryl acetate is highly valued for its crisp vetiver note in perfumes. It is produced from vetiver oil, converting main vetiver alcohols into their corresponding acetates. This process modifies the initial scent of vetiver oil, suppressing certain notes and enhancing others like khusimone and vetivones (Tissandié et al., 2018).
    • Khusimone and other odor-active ketones in vetiver oil and vetiveryl acetate contribute significantly to the typical vetiver character, crucial for high-end perfumes (Belhassen et al., 2014).
  • Environmental Remediation :

    • Vetiver grass (Vetiveria zizanioides), from which vetiveryl acetate is derived, shows significant potential in soil and sediment erosion control. It can grow in contaminated areas and has applications in phytoremediation of heavy metals from soil (KambleRahul et al., 2013).
    • Vetiver is effective in accumulating heavy metals such as Cd, Pb, Cu, and Zn, particularly when enhanced with chelating agents like EDTA. This makes it a potential tool for cleaning up contaminated soils (Ng et al., 2019).
    • Additionally, vetiver has been studied for its efficiency in the remediation of soils contaminated by various heavy metals. Its unique morphology and physiology enable it to tolerate and accumulate high levels of metals like Pb and Zn (Antiochia et al., 2007).

Safety And Hazards

Vetiveryl Acetate may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-10(2)14-8-16-11(3)6-15(19-13(5)18)7-12(4)17(16)9-14/h6,12,15-17H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVFEMBKDRODDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C(C2C1CC(=C(C)C)C2)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861750
Record name 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate
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URL https://comptox.epa.gov/dashboard/DTXSID60861750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless solid; Sweet woody aroma
Record name Vetiveryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1845/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Vetiveryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1845/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Vetiveryl acetate

CAS RN

117-98-6, 62563-80-8
Record name Vetivert acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vetiveryl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vetiverol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062563808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate
Source EPA Chemicals under the TSCA
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Record name 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Vetiverol, acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VETIVERYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5JO63XGNK
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Record name Vetiveryl acetate
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URL http://www.hmdb.ca/metabolites/HMDB0037832
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
L Tissandié, H Brevard, E Belhassen, M Alberola… - … of Chromatography A, 2018 - Elsevier
… Vetiveryl acetate is currently manufactured from … , vetiveryl acetate has barely been studied in the past, therefore its chemical composition is poorly documented. While vetiveryl acetate …
Number of citations: 15 www.sciencedirect.com
I Notar Francesco, JJ Filippi, S Antoniotti - ChemPlusChem, 2017 - Wiley Online Library
… Considering the annual production of vetiveryl acetate is estimated to be 10–12 tons per year, we found interesting to reach the kilogram scale and thus demonstrate the relevance of …
E Belhassen, N Baldovini, H Brevard… - Chemistry & …, 2014 - Wiley Online Library
… To limit the impact of interindividual variations on our results, both vetiver oil and vetiveryl acetate were evaluated by a panel of five different judges. AEDA on the two substances was …
Number of citations: 38 onlinelibrary.wiley.com
DP Anonis, C Perfumer… - Perfumer and Flavorist, 2004 - img.perfumerflavorist.com
Mode of production, yield, type of oil: Vetiver oil is obtained by distillation of Vetiveria zizanioides roots. Steam distillation is a more recent method used, and it gives a better yield of the …
Number of citations: 4 img.perfumerflavorist.com
P Weyerstahl, H Marschall… - Flavour and fragrance …, 2000 - Wiley Online Library
… -3b-ol (7), prepared by saponification of a fraction isolated from commercial vetiveryl acetate … and vetiveryl acetate!like\ woody\ grapefruit!like[ Odour of khusimol 29 "GC] 79)#] woody\ …
Number of citations: 68 onlinelibrary.wiley.com
CIC Michael Zviely - img.perfumerflavorist.com
Although it originates in India, vetiver is widely cultivated in the tropical regions around the world. The world’s major producers include Haiti, India, Indonesia’s Java and the French …
Number of citations: 0 img.perfumerflavorist.com
CAS No - Perfumer & flavorist, 2012 - researchgate.net
… Also, vetiverol (CAS [8988-3]) could be acetylated with acetic anhydride to produce vetiveryl acetate (CAS [117-98-6]).… Vetiverol Vetiveryl acetate …
Number of citations: 3 www.researchgate.net
JJ Filippi - academia.edu
… To limit the impact of interindividual variations on our results, both vetiver oil and vetiveryl acetate were evaluated by a panel of five different judges. AEDA on the two substances was …
Number of citations: 0 www.academia.edu
L Paillat, C Périchet, JP Pierrat, S Lavoine… - … of Chromatography A, 2012 - Elsevier
… earthy, grassy and musty notes [5] which is more appreciated in perfume industry and commercially available under the names “Acetiver (CAS number 117-98-6) and “vetiveryl acetate” (…
Number of citations: 26 www.sciencedirect.com
A Cazaussus, PY Roze, N Sellier - Chromatographia, 1989 - Springer
… Vetiveryl acetate is a very complex essential oil giving more than a hundred chromatographic peaks. Amongst them, 92 compounds were characterized according to their retention …
Number of citations: 6 link.springer.com

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